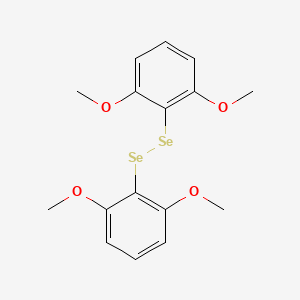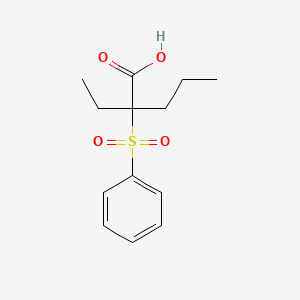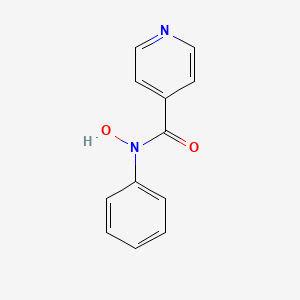
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide is a synthetic organic compound with the molecular formula C24H39Cl2NO2 It is characterized by the presence of dichloro, ethyl, and hydroxyphenyl groups attached to a hexyldecanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-ethyl-2-hydroxybenzaldehyde.
Amidation Reaction: The aldehyde is then subjected to an amidation reaction with 2-hexyldecanamide in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a methoxy group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated or methoxy-substituted derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide
- 2,4-Dichloro-3-ethyl-6-nitrophenol
- 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
137662-96-5 |
|---|---|
Molekularformel |
C24H39Cl2NO2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide |
InChI |
InChI=1S/C24H39Cl2NO2/c1-4-7-9-11-12-14-16-18(15-13-10-8-5-2)24(29)27-21-17-20(25)19(6-3)22(26)23(21)28/h17-18,28H,4-16H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
WXFPXDRPOSTDEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
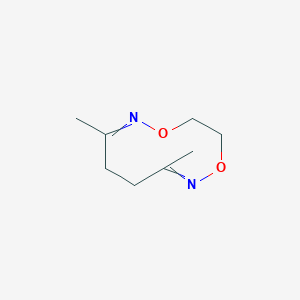
![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
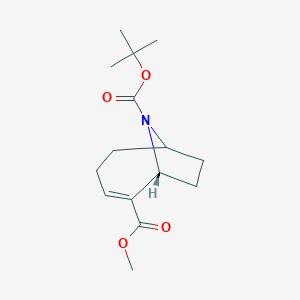
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
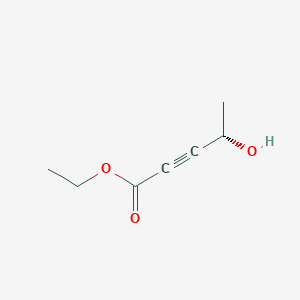
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
